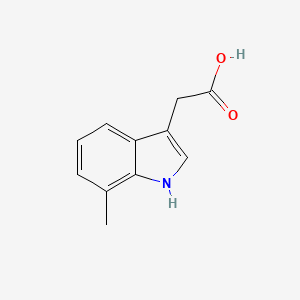

7-methylindole-3-acetic acid

Description

The exact mass of the compound 2-(7-methyl-1H-indol-3-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21427. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-methylindole-3-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methylindole-3-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(7-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-3-2-4-9-8(5-10(13)14)6-12-11(7)9/h2-4,6,12H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBQFYNLWIFQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281369 | |

| Record name | 2-(7-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5435-36-9 | |

| Record name | 5435-36-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(7-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(7-methyl-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of 7-Methylindole-3-Acetic Acid in Plant Development

Abstract: Indole-3-acetic acid (IAA), the principal native auxin, is a cornerstone of plant physiology, orchestrating a vast array of developmental processes through a finely tuned signaling pathway. Chemical probes that modulate this pathway are invaluable tools for dissecting its complexities. This technical guide provides an in-depth examination of 7-methylindole-3-acetic acid (7-Me-IAA), a synthetic auxin analog that functions as a potent antagonist of the canonical auxin signaling pathway. We will explore the molecular mechanics of the auxin co-receptor system, detail the antagonistic action of 7-Me-IAA at the receptor level, and provide field-proven experimental protocols for its application in research. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical chemical tool for auxin biology.

Part 1: The Canonical Auxin Signaling Pathway: A Primer

To comprehend the mechanism of an antagonist, one must first master the system it antagonizes. The primary auxin signaling cascade is a masterpiece of regulated protein degradation, translating a chemical signal (the presence of IAA) into a transcriptional response. The core components are a trio of protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[1]

-

In the Absence of Auxin (Low Auxin State): Aux/IAA proteins heterodimerize with ARF transcription factors on the promoters of auxin-responsive genes.[2] The Aux/IAA proteins recruit co-repressors, such as TOPLESS (TPL), which create a repressive chromatin state and block gene transcription.[3]

-

In the Presence of Auxin (High Auxin State): IAA diffuses into the nucleus and acts as a "molecular glue."[3][4] It binds to a pocket on the TIR1/AFB F-box protein, which is a component of an SCF (SKP1-CULLIN-F-BOX) E3 ubiquitin ligase complex.[5][6] This binding event stabilizes the interaction between TIR1/AFB and a conserved degron motif (Domain II) on the Aux/IAA repressor protein.[4][7]

-

Signal Transduction: The formation of this stable TIR1/AFB-IAA-Aux/IAA co-receptor complex allows the SCF E3 ligase to polyubiquitinate the Aux/IAA protein.[8] This targets the repressor for degradation by the 26S proteasome.[4]

-

Transcriptional Activation: With the Aux/IAA repressor eliminated, the ARF transcription factor is liberated to activate the expression of early auxin-responsive genes, such as members of the GH3 and SAUR families, initiating downstream physiological changes.[1][2]

This elegant system allows for a rapid and reversible response to fluctuating auxin levels, forming a negative feedback loop as many Aux/IAA genes are themselves auxin-inducible.[2]

Caption: The canonical auxin signaling pathway.

Part 2: The Antagonistic Mechanism of 7-Methylindole-3-Acetic Acid

7-Methylindole-3-acetic acid (7-Me-IAA) is a synthetic analog of IAA designed to act as an antagonist. Its mechanism is rooted in its ability to occupy the auxin-binding site on the TIR1/AFB receptor without facilitating the subsequent steps required for signal transduction.

Molecular Interaction and Competitive Inhibition

The structure of 7-Me-IAA is identical to that of IAA, with the crucial addition of a methyl group at the 7th position of the indole ring. This modification allows it to fit into the auxin-binding pocket of the TIR1/AFB receptor. However, this binding event is non-productive. It acts as a classic competitive antagonist .

The mechanism is analogous to that of other well-characterized auxin antagonists like auxinole.[9][10] These antagonists bind to the TIR1 pocket but, due to their specific chemical structure, they fail to act as the "molecular glue" necessary to stabilize the interaction with the Aux/IAA degron motif.[9][10] The bulky or electronically altered substituent (in this case, the 7-methyl group) likely creates steric hindrance that prevents the proper seating of the Aux/IAA protein, thereby blocking the formation of the functional TIR1-Auxin-Aux/IAA ternary complex.[9]

Consequences of Antagonism

By competitively inhibiting the binding of endogenous IAA, 7-Me-IAA effectively freezes the signaling pathway in the "low auxin" state:

-

Stabilization of Aux/IAA Repressors: Because the SCF-TIR1/AFB complex is not prompted to interact with Aux/IAA proteins, the repressors are not ubiquitinated and are therefore not degraded by the proteasome.

-

Sustained Repression of ARFs: The stable Aux/IAA proteins remain bound to ARF transcription factors, continuously repressing their activity.

-

Blockade of Auxin-Responsive Gene Expression: The transcription of auxin-responsive genes is inhibited, leading to classic auxin-deficient phenotypes, such as inhibited root growth and reduced apical dominance.

Caption: 7-Me-IAA competitively inhibits auxin signaling.

Part 3: Experimental Applications & Protocols

The utility of 7-Me-IAA lies in its ability to create a chemically induced auxin-deficient state, allowing for precise temporal and spatial studies of auxin function.

Data Presentation: Comparative Biological Activity

The efficacy of auxin analogs and antagonists is typically quantified by their effect on physiological responses, such as root growth inhibition. The following table provides a representative structure for summarizing such data.

| Compound | Class | Typical Concentration Range (µM) | Primary Root Growth Effect | Lateral Root Formation Effect |

| IAA | Agonist | 0.01 - 1.0 | Inhibitory at high conc. | Promotive |

| 1-NAA | Agonist | 0.01 - 1.0 | Strongly Inhibitory | Strongly Promotive |

| 7-Me-IAA | Antagonist | 5 - 50 | No inhibition; may rescue IAA-induced inhibition | Inhibitory |

| Auxinole | Antagonist | 5 - 50 | No inhibition; rescues IAA-induced inhibition | Inhibitory |

Experimental Protocol 1: Arabidopsis Root Growth Inhibition Assay

This assay is a foundational method for assessing auxin and anti-auxin activity by measuring the inhibition of primary root elongation.

Causality: High concentrations of exogenous auxins are inhibitory to primary root growth. An effective antagonist like 7-Me-IAA will not inhibit root growth on its own and, more importantly, can rescue the inhibitory effect of co-applied IAA, demonstrating competitive action at the receptor.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype).

-

Murashige and Skoog (MS) medium including vitamins.

-

Sucrose, MES buffer, and Agar or Gellan Gum.

-

Petri dishes (square or round).

-

Sterile water, 70% ethanol, 50% bleach solution.

-

Stock solutions of IAA and 7-Me-IAA in DMSO or ethanol.

Methodology:

-

Plate Preparation: Prepare MS agar plates (e.g., 0.5X MS, 1% sucrose, 0.5 g/L MES, pH 5.7, 0.8% agar). After autoclaving and cooling to ~50°C, add IAA, 7-Me-IAA, or a combination from sterile stock solutions to achieve the desired final concentrations. A solvent-only plate (e.g., DMSO) must be included as a control.

-

Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 50% bleach solution containing a drop of Tween-20 for 5-10 minutes. Rinse 5 times with sterile water.

-

Plating and Stratification: Resuspend sterile seeds in 0.1% sterile agar and pipette them in a line onto the surface of the prepared plates. Seal the plates and stratify at 4°C in the dark for 2-3 days to synchronize germination.

-

Growth Conditions: Transfer plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface. Use a long-day photoperiod (16h light / 8h dark) at ~22°C.

-

Data Acquisition: After 5-7 days of growth, scan the plates at high resolution. Use image analysis software (e.g., ImageJ/Fiji) to measure the length of the primary root from the root-shoot junction to the root tip.

-

Analysis: Calculate the average root length for each treatment (n > 15 seedlings per treatment). Plot the root length as a function of treatment. For antagonist rescue experiments, compare the root length of seedlings grown with IAA alone to those grown with IAA + 7-Me-IAA.

Caption: Workflow for a root growth inhibition assay.

Experimental Protocol 2: DR5::GUS Reporter Assay for Auxin Response

This protocol uses a transgenic reporter line to visualize auxin signaling activity. The DR5 promoter contains synthetic auxin response elements (AuxREs) that drive the expression of a reporter gene, β-glucuronidase (GUS).

Causality: Auxin agonists induce GUS expression, leading to a blue precipitate upon staining. An antagonist will block this induction, providing a direct visualization of the inhibition of the transcriptional response.

Materials:

-

Arabidopsis thaliana DR5::GUS transgenic line.

-

Liquid MS medium.

-

24-well plates.

-

GUS staining solution (X-Gluc, buffer, ferricyanide, ferrocyanide).

-

70% ethanol.

-

Microscope with DIC optics.

Methodology:

-

Seedling Growth: Grow sterile DR5::GUS seedlings in liquid MS medium in 24-well plates for 4-5 days under constant light with gentle shaking.

-

Hormone Treatment: Replace the growth medium with fresh liquid MS containing the desired concentrations of IAA, 7-Me-IAA, or IAA + 7-Me-IAA. Include a solvent control. Incubate for 4-6 hours.

-

GUS Staining: Remove the treatment medium and add GUS staining solution to each well. Infiltrate the tissue under vacuum for 10-15 minutes and then incubate at 37°C overnight.

-

Chlorophyll Clearing: Remove the staining solution and wash the seedlings with 70% ethanol. Replace the ethanol several times over 24-48 hours until the chlorophyll is completely removed and the tissues are clear.

-

Visualization: Mount the cleared seedlings on a microscope slide in a drop of 50% glycerol. Observe and photograph the staining pattern, particularly in the root tips, using a microscope.

-

Analysis: Compare the intensity and pattern of blue staining between treatments. Agonist treatment (IAA) should show strong blue staining in the root tip and lateral root primordia. Co-treatment with 7-Me-IAA should show a significant reduction in this staining.

Conclusion

7-Methylindole-3-acetic acid is a powerful chemical tool that acts as a competitive antagonist of the TIR1/AFB auxin co-receptors. By binding to the auxin pocket without promoting the subsequent recruitment and degradation of Aux/IAA repressors, it effectively blocks the canonical auxin signaling pathway. This allows researchers to induce a transient, auxin-deficient phenotype, providing a means to dissect the intricate roles of auxin in plant growth, development, and environmental responses with high temporal resolution. The protocols described herein represent standard, validated methodologies for characterizing the physiological and molecular effects of 7-Me-IAA and similar compounds, ensuring robust and reproducible results in the quest to further unravel the complexities of auxin biology.

References

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). PubMed Central. [Link]

-

Auxin structure—activity relationship. Preliminary results of studies of chemical control of an ecosystem in its steady state. (2009). SpringerLink. [Link]

-

Rational design of an auxin antagonist of the SCF(TIR1) auxin receptor complex. (2012). PubMed. [Link]

-

Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. (2023). PubMed. [Link]

-

Auxin activity and molecular structure of 2-alkylindole-3-acetic acid. (2003). SpringerLink. [Link]

-

Oligomerization of SCFTIR1 Is Essential for Aux/IAA Degradation and Auxin Signaling in Arabidopsis. (2016). PubMed Central. [Link]

-

Indole-3-acetic acid. (N.d.). Wikipedia. [Link]

-

Auxin-induced SCFTIR1–Aux/IAA interaction involves stable modification of the SCFTIR1 complex. (2004). PNAS. [Link]

-

(PDF) Rational Design of an Auxin Antagonist of the SCF TIR1 Auxin Receptor Complex. (2012). ResearchGate. [Link]

-

Insights into Auxin Signaling in Plant–Pathogen Interactions. (2011). Frontiers in Plant Science. [Link]

-

A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. (N.d.). National Institutes of Health (NIH). [Link]

-

The Role of Auxins in Interactive Relationships between Plants and Pathogens. (2024). Journal of University of Babylon for Pure and Applied Sciences. [Link]

-

The chemical structures of natural and synthetic auxins derived from microorganisms and their effect on plant growth. (2023). ResearchGate. [Link]

-

Biochemical and Genetic Bases of Indole-3-Acetic Acid (Auxin Phytohormone) Degradation by the Plant-Growth-Promoting Rhizobacterium Paraburkholderia phytofirmans PsJN. (2016). PubMed. [Link]

-

7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. (2009). PubMed. [Link]

-

Chemical Biology in Auxin Research. (N.d.). PubMed Central. [Link]

-

Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. (2013). ACS Publications. [Link]

-

Plant Stress Tolerance Requires Auxin-Sensitive Aux/IAA Transcriptional Repressors. (2017). PubMed. [Link]

-

Auxin regulates SCFTIR1-dependent degradation of AUX/IAA proteins. (2001). White Rose Research Online. [Link]

-

Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology. (N.d.). Biology Discussion. [Link]

-

(PDF) SCFTIR1/AFB-based auxin perception: Mechanism and role in plant growth and development. (2014). ResearchGate. [Link]

-

TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls. (N.d.). PubMed Central. [Link]

-

Antagonistic activity of auxin and cytokinin in shoot and root organs. (N.d.). PubMed Central. [Link]

-

TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit. (N.d.). PubMed Central. [Link]

-

Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. (N.d.). National Institutes of Health (NIH). [Link]

-

SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. (N.d.). PubMed Central. [Link]

-

Melatonin and Indole-3-Acetic Acid Synergistically Regulate Plant Growth and Stress Resistance. (N.d.). PubMed Central. [Link]

Sources

- 1. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant Stress Tolerance Requires Auxin-Sensitive Aux/IAA Transcriptional Repressors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pnas.org [pnas.org]

- 8. Oligomerization of SCFTIR1 Is Essential for Aux/IAA Degradation and Auxin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rational design of an auxin antagonist of the SCF(TIR1) auxin receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 7-Methylindole-3-acetic Acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of 7-methylindole-3-acetic acid (7-Me-IAA), a synthetic analog of the principal plant hormone, indole-3-acetic acid (IAA). We delve into its physicochemical properties, synthesis, and established biological activities, with a primary focus on its function as a plant growth regulator. The guide elucidates the canonical auxin signaling pathway through which 7-Me-IAA is presumed to exert its effects and discusses the structure-activity relationships conferred by methylation on the indole ring. Furthermore, we explore the emerging role of the 7-Me-IAA scaffold in drug development, where it serves as a key synthetic intermediate for potential therapeutic agents.[1] To empower researchers, this document includes detailed, field-proven protocols for assessing auxin-like activity and in vitro cytotoxicity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the biological potential of 7-Me-IAA.

The Indole-3-Acetic Acid Scaffold: A Foundation for Biological Activity

The Central Role of Indole-3-Acetic Acid (IAA) in Biology

Indole-3-acetic acid (IAA) is the most abundant and physiologically significant member of the auxin class of phytohormones.[2] It functions as a master signaling molecule, orchestrating a vast array of developmental processes in plants, including cell elongation and division, apical dominance, root initiation, and responses to environmental cues like light and gravity.[3][4] In recent years, the biological relevance of IAA has expanded beyond plant physiology, with studies demonstrating its role as a metabolite from gut microbiota that can exert anti-inflammatory and antioxidant effects in mammalian systems.[5][6] This polypharmacology makes the IAA scaffold a highly attractive starting point for chemical modification and drug discovery.

Rationale for Synthetic Modification: The Case for Methylation

The systematic modification of the IAA core structure, particularly through methylation of the indole ring, is a classic strategy in medicinal chemistry and agrochemical research. The primary goal is to investigate structure-activity relationships (SAR) to develop analogs with altered potency, stability, selectivity, or novel biological functions.[7][8] Methylation can influence key physicochemical parameters such as lipophilicity, electronic distribution, and steric profile, which in turn affects receptor binding, metabolic stability, and transport across biological membranes.[7] The synthesis of a complete set of methyl- and polymethyl-indole-3-acetic acid isomers allows for the precise mapping of the positions on the indole nucleus that are critical for receptor interaction and biological activity.[9]

Introducing 7-Methylindole-3-Acetic Acid (7-Me-IAA)

7-Methylindole-3-acetic acid is a specific synthetic analog where a methyl group is substituted at the C7 position of the indole benzene ring. This modification places the methyl group adjacent to the indole nitrogen. As part of a broader family of alkylated IAAs, 7-Me-IAA has been evaluated for its auxin-like activity, contributing to the understanding of how substitutions on the indole ring modulate biological function.[7] Beyond its role in agricultural science, 7-Me-IAA has been identified as a valuable reagent in chemical synthesis for producing more complex molecules with potential therapeutic applications.[1] This guide will explore these dual facets of 7-Me-IAA's activity.

Physicochemical Profile and Synthesis

Chemical Properties

Understanding the physicochemical properties of 7-Me-IAA is fundamental to designing experiments and interpreting its biological activity.

| Property | Value | Source |

| IUPAC Name | 2-(7-Methyl-1H-indol-3-yl)acetic acid | N/A |

| CAS Number | 5435-36-9 | N/A |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| Appearance | Solid | N/A |

| Storage | Store at 5°C, protected from light | [1] |

Overview of Synthetic Routes

The synthesis of substituted indole-3-acetic acids like 7-Me-IAA is well-established. One of the most versatile and widely used methods is the Fischer indole synthesis.[9] This reaction involves the acid-catalyzed cyclization of an appropriately substituted phenylhydrazone, which can be formed from 7-methylphenylhydrazine and a suitable keto-acid derivative like ethyl levulinate, followed by hydrolysis.

Caption: Generalized workflow for the Fischer indole synthesis of 7-Me-IAA.

Biological Activity in Plant Systems

Auxin-like Activity: A Comparative Analysis

The primary biological activity of 7-Me-IAA is its function as an auxin mimic. Its efficacy has been evaluated alongside other methylated and ethylated IAA derivatives in classic plant bioassays, such as the Avena coleoptile straight-growth test.[7] These assays measure the ability of a compound to induce cell elongation, a hallmark of auxin action.

While specific quantitative data for 7-Me-IAA is sparse in publicly accessible literature, the overarching studies on methylated IAAs reveal critical structure-activity relationships.[7][9] The position of the methyl group profoundly influences the molecule's ability to elicit an auxin response. This is attributed to altered steric and electronic properties that affect the molecule's fit and interaction with the auxin co-receptor complex.

| Substitution Position | General Observation on Auxin Activity | Rationale |

| C2 | Often results in reduced or antagonistic activity. | The C2 position is critical for proper orientation within the receptor pocket. A methyl group here can cause steric hindrance. |

| C4, C6 | Generally retain significant auxin activity. | Substitutions at these positions on the benzene ring are well-tolerated and do not critically interfere with receptor binding.[7] |

| C5 | Tolerated, often used as a site for other modifications in active compounds like indomethacin. | This position appears to be less critical for the core auxin interaction, allowing for bulkier substitutions. |

| C7 (7-Me-IAA) | Retains auxin activity. | The C7 position is available for substitution without abolishing the interaction with the receptor complex, though potency may be altered compared to native IAA.[7] |

Mechanistic Insights: The Canonical Auxin Signaling Pathway

7-Me-IAA is presumed to act through the well-defined nuclear auxin signaling pathway. This pathway is a paradigm of hormone-regulated gene expression mediated by targeted protein degradation.[10][11]

-

Perception: In the absence of auxin, AUXIN RESPONSE FACTOR (ARF) transcription factors are held in an inactive state by binding to Aux/IAA transcriptional repressor proteins.[12]

-

Co-Receptor Formation: The presence of an auxin molecule (like IAA or 7-Me-IAA) acts as a "molecular glue," stabilizing the interaction between an F-box protein of the TIR1/AFB family and an Aux/IAA repressor.[12][13] This forms a functional co-receptor complex.

-

Ubiquitination & Degradation: The formation of this TIR1/AFB-Auxin-Aux/IAA complex targets the Aux/IAA protein for polyubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex.[11] The ubiquitinated Aux/IAA is then rapidly degraded by the 26S proteasome.

-

Gene Expression: With the Aux/IAA repressor removed, the ARF transcription factor is released. ARFs can then bind to Auxin Response Elements (AuxREs) in the promoters of target genes, activating or repressing their transcription to bring about the physiological auxin response.[11]

Caption: The canonical TIR1/AFB-mediated auxin signaling pathway.

Emerging Roles in Drug Development

While the primary application of 7-Me-IAA is in plant science, its chemical scaffold is relevant to drug discovery. The broader class of indole-containing molecules exhibits a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[14][15][16]

A Key Intermediate for Therapeutic Agents

Direct evidence for the therapeutic activity of 7-Me-IAA itself is not yet established in the public domain. However, its role as a synthetic precursor is documented. 7-Methylindole-3-acetic acid is used as a starting reagent to synthesize more complex α-amino-indole-3-acetic acids, which are being investigated as potential anti-diabetic, anti-obesity, and anti-atherosclerotic agents.[1] This positions 7-Me-IAA as an important building block in the pipeline for developing novel therapeutics targeting metabolic diseases.

Inferred Potential from the IAA Scaffold

The potential for 7-Me-IAA to possess intrinsic biological activity in mammalian systems can be inferred from studies on its parent compound, IAA.

-

Anti-inflammatory Activity: IAA has been shown to significantly ameliorate the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophages.[5] It suppresses the expression of pro-inflammatory cytokines (IL-1β, IL-6) and mitigates oxidative stress through the induction of heme oxygenase-1 (HO-1) and direct radical scavenging.[5][6]

-

Anticancer Activity: Various indole-3-acetic acid derivatives have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer.[15][17] The native IAA molecule, when activated by ultraviolet B (UVB) light, has been shown to induce apoptosis in PC-3 prostate cancer cells.[18]

These findings suggest that the 7-Me-IAA scaffold is worthy of investigation for similar properties, as the C7-methylation could favorably modulate its activity, selectivity, or metabolic stability in mammalian cells.

Experimental Protocols for Biological Assessment

The following protocols provide robust, validated methodologies for assessing the key biological activities of 7-Me-IAA and its derivatives.

Protocol: In Vitro Auxin Activity Assessment (Arabidopsis Root Elongation Bioassay)

This protocol is a highly sensitive and quantitative method to determine auxin-like activity by measuring the inhibition of primary root growth in Arabidopsis thaliana seedlings, a classic dose-dependent response to exogenous auxins.[19]

Causality and Self-Validation:

-

Why Arabidopsis? It has a short life cycle, well-characterized genetics, and its root growth is exquisitely sensitive to auxin, making it an ideal model system.

-

Why Root Inhibition? While auxin promotes growth in shoots, it inhibits primary root elongation at concentrations typically used in these assays, providing a clear and measurable endpoint.

-

Controls for Validity: IAA is used as a positive control to confirm the assay is responding correctly. A solvent control (e.g., DMSO or ethanol) is critical to ensure the vehicle used to dissolve the compound has no effect on its own. A no-treatment control establishes the baseline for normal root growth.

Step-by-Step Methodology:

-

Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0 ecotype) seeds by exposing them to chlorine gas or washing in 70% ethanol followed by a bleach solution and rinsing with sterile water.

-

Plating and Stratification: Plate seeds on square petri dishes containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar. Seal plates and stratify at 4°C in the dark for 2-3 days to synchronize germination.

-

Germination: Transfer plates to a growth chamber under a long-day photoperiod (16h light / 8h dark) at 22°C and orient them vertically to allow roots to grow along the agar surface.

-

Seedling Transfer: After 4-5 days, select uniformly sized seedlings and transfer them to fresh MS agar plates containing the test compounds.

-

Treatment Preparation: Prepare treatment plates with a range of 7-Me-IAA concentrations (e.g., 0.01, 0.1, 1, 10 µM). Include plates with corresponding concentrations of IAA (positive control), a solvent control, and a no-treatment control.

-

Incubation and Measurement: Return the vertical plates to the growth chamber. Mark the position of the root tip at the time of transfer (Day 0). After 3-5 days, scan the plates at high resolution.

-

Data Analysis: Using image analysis software (e.g., ImageJ), measure the length of new root growth from the initial mark to the new root tip. Calculate the percentage of root growth inhibition for each treatment relative to the solvent control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth).

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondrial reductase enzymes in living cells, providing an indirect count of viable cells.[20][21] This protocol is essential for screening the potential anticancer activity of 7-Me-IAA.

Causality and Self-Validation:

-

Why MTT? It is a robust, high-throughput, and quantitative method to assess a compound's effect on cell viability. The conversion of the yellow MTT tetrazolium salt to purple formazan crystals is dependent on NAD(P)H-dependent oxidoreductases, which are primarily active in viable cells.[20]

-

Controls for Validity: A "vehicle control" (cells treated with only the solvent, e.g., DMSO) represents 100% viability. A "blank control" (medium with no cells) is used to subtract background absorbance. A known cytotoxic drug (e.g., Doxorubicin or Cisplatin) can be used as a positive control for cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) into a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

Compound Preparation: Prepare a stock solution of 7-Me-IAA (e.g., 10 mM in DMSO). Create a series of dilutions in complete culture medium to achieve the final desired concentrations (e.g., ranging from 1 µM to 100 µM).

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control wells and blank control wells.

-

Incubation: Incubate the plate for 48-72 hours under standard culture conditions.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well (final concentration ~0.5 mg/mL). Incubate for another 3-4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[22] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: (Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank) * 100. Plot the results to generate a dose-response curve and determine the IC₅₀ value.

Discussion and Future Directions

7-Methylindole-3-acetic acid is a well-defined synthetic auxin analog whose primary biological role is rooted in plant growth regulation. Its activity, mediated through the canonical TIR1/AFB signaling pathway, has contributed to our understanding of the structure-activity requirements for auxin function. The C7-methyl substitution is tolerated, allowing the molecule to retain its hormonal activity.

The most exciting future direction for 7-Me-IAA lies in its application as a scaffold for drug development. Its documented use as a precursor for potential anti-diabetic and anti-obesity agents highlights its value to medicinal chemists.[1] Key knowledge gaps remain regarding the intrinsic pharmacological activities of 7-Me-IAA itself in mammalian systems. Future research should focus on:

-

Direct Pharmacological Screening: Systematically screening 7-Me-IAA for anti-inflammatory, anticancer, and antioxidant properties using the protocols outlined in this guide and other relevant assays.

-

Comparative Potency: Performing head-to-head comparisons with IAA and other methylated isomers to determine if the C7-methyl group confers any therapeutic advantage in terms of potency or selectivity.

-

Mechanism of Action Studies: Should intrinsic activity be discovered, elucidating the specific molecular targets and signaling pathways in mammalian cells will be crucial for any further development.

References

A complete list of all sources cited within this document is provided below.

-

Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current Opinion in Plant Biology. [Link]

-

Correlation of structural and physico-chemical parameters with the bioactivity of alkylated derivatives of indole-3-acetic acid, a phytohormone (auxin). Journal of Computer-Aided Molecular Design. [Link]

-

Auxin-induced expression divergence between Arabidopsis species may originate within the TIR1/AFB–AUX/IAA–ARF module. Journal of Experimental Botany. [Link]

-

Mechanisms of auxin signaling. Development. [Link]

-

Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Toxicology in Vitro. [Link]

-

Structural Aspects of Auxin Signaling. Cold Spring Harbor Perspectives in Biology. [Link]

-

Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife. [Link]

-

Synthesis of Highly Methylated Indole-3-acetic Acids. Journal of the Mississippi Academy of Sciences. [Link]

-

Correlation of structural and physico-chemical parameters with the bioactivity of alkylated derivatives of indole-3-acetic acid, a phytohormone (auxin). ResearchGate. [Link]

-

Measurement of auxin transport in Arabidopsis thaliana. Nature Protocols. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

MTT assay protocol. Protocols.io. [Link]

-

Altered Root Growth, Auxin Metabolism and Distribution in Arabidopsis thaliana Exposed to Salt and Osmotic Stress. International Journal of Molecular Sciences. [Link]

-

Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology. [Link]

-

Protective effect of 7-hydroxyl-1-methylindole-3-acetonitrile on the intestinal mucosal damage response to inflammation in mice with DSS-induced colitis. International Immunopharmacology. [Link]

-

Real-time Analysis of Auxin Response, Cell Wall pH and Elongation in Arabidopsis thaliana Hypocotyls. Bio-protocol. [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry. [Link]

-

UVB-activated indole-3-acetic acid induces apoptosis of PC-3 prostate cancer cells. Anticancer Research. [Link]

-

Rapid Bioassay for Auxin. Plant Physiology. [Link]

-

Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. National Center for Biotechnology Information. [Link]

-

Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International Journal of Molecular Sciences. [Link]

-

Indole-3-Acetic Acid: Promising Protective Agent Against Methotrexate-Induced Liver Injury via Modulation of TLR4/NF-κB/Caspase-3 Pathway. Antioxidants. [Link]

- Process of producing indole-3-acetic acids.

-

Effect of auxins on Arabidopsis primary root elongation. ResearchGate. [Link]

-

Developmental Regulation of Indole-3-Acetic Acid Turnover in Scots Pine Seedlings. Plant Physiology. [Link]

-

Optimization of Indole-3-Acetic Acid Concentration in a Nutrient Solution for Increasing Bioactive Compound Accumulation and Production of Agastache rugosa in a Plant Factory. Horticulturae. [Link]

-

methyl indole-3-acetate esterase activity Gene Ontology Term (GO:0080030). Mouse Genome Informatics. [Link]

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Brieflands. [Link]

-

Indole-3-Acetic Acid. Organic Syntheses. [Link]

-

Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules. [Link]

-

Skatole. Wikipedia. [Link]

-

[Chemical structure and anti-inflammatory activity in the group of substituted indole-3-acetic acids (author's transl)]. Arzneimittel-Forschung. [Link]

-

Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. Frontiers in Plant Science. [Link]

-

Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. PubMed. [Link]

-

The effect of auxins (IAA and 4-Cl-IAA) on the redox activity and medium pH of Zea mays L. root segments. Journal of Experimental Botany. [Link]

-

Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers in Chemistry. [Link]

-

Plant hormones: How IAA, the most common form of auxin, works. YouTube. [Link]

Sources

- 1. goldbio.com [goldbio.com]

- 2. Developmental Regulation of Indole-3-Acetic Acid Turnover in Scots Pine Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Correlation of structural and physico-chemical parameters with the bioactivity of alkylated derivatives of indole-3-acetic acid, a phytohormone (auxin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Chemical structure and anti-inflammatory activity in the group of substituted indole-3-acetic acids (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. journals.biologists.com [journals.biologists.com]

- 13. Structural Aspects of Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. brieflands.com [brieflands.com]

- 16. Frontiers | Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents [frontiersin.org]

- 17. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. UVB-activated indole-3-acetic acid induces apoptosis of PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. MTT (Assay protocol [protocols.io]

The Enigmatic Role of 7-Methylindole-3-Acetic Acid in Plant Stress Responses: A Technical Guide and Future Outlook

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the State of Research

While 7-methylindole-3-acetic acid (7-Me-IAA) is recognized as a synthetic auxin analog with demonstrated effects on plant growth and development, particularly root formation, the scientific literature currently lacks in-depth studies specifically investigating its role in plant stress responses. This technical guide, therefore, serves a dual purpose. Firstly, it will consolidate the existing knowledge on 7-Me-IAA as a plant growth regulator. Secondly, by drawing parallels with its parent compound, indole-3-acetic acid (IAA), and other substituted auxins, it will provide a scientifically grounded framework for future research into the potential stress-mitigating properties of 7-Me-IAA. We will delve into the established methodologies for studying auxin function in stress physiology, which can be readily adapted to explore the unique contributions of the 7-methylated form.

Part 1: 7-Methylindole-3-Acetic Acid - What We Know

7-Methylindole-3-acetic acid is a synthetic derivative of indole-3-acetic acid, the most ubiquitous natural auxin in plants. Like IAA, 7-Me-IAA is recognized for its ability to influence a variety of developmental processes.

1.1. Core Function as a Plant Growth Regulator

Commercial sources describe 7-Me-IAA as a plant growth regulator that can enhance root development and overall plant vigor[1]. This suggests that it mimics the natural activity of IAA in promoting cell division and elongation, key processes in the formation of root architecture[1]. The 7-methylindole precursor has also been patented for its ability to regulate plant growth, particularly in stunting the growth of grasses, which indicates that methylation of the indole ring can lead to potent and specific bioactivity[2].

1.2. A Member of the Substituted Auxin Family

The addition of a methyl group at the 7th position of the indole ring places 7-Me-IAA within the broader class of substituted auxins. Research on other substituted auxins, such as 4-chloroindole-3-acetic acid (4-Cl-IAA), has shown that such modifications can dramatically alter the molecule's stability, transport, and interaction with auxin receptors, leading to enhanced or altered physiological responses compared to IAA[3]. This provides a strong rationale for investigating the specific effects of the 7-methyl substitution.

Part 2: The Hypothetical Role of 7-Me-IAA in Plant Stress Response - An Uncharted Territory

Given the profound and multifaceted role of IAA in mediating plant responses to a wide array of both biotic and abiotic stresses, it is highly probable that 7-Me-IAA also possesses stress-modulatory functions. The following sections outline potential mechanisms of action, drawing from the extensive research on IAA.

2.1. Potential Mechanisms in Abiotic Stress Tolerance

Abiotic stresses such as drought, salinity, and extreme temperatures trigger a cascade of physiological and molecular responses in plants, many of which are orchestrated by auxins.

-

Root System Architecture Modification: One of the primary ways plants cope with drought and nutrient limitation is by altering their root architecture to explore a larger soil volume. As 7-Me-IAA is known to promote root development, it could potentially enhance stress avoidance by stimulating deeper rooting or a more extensive root system[1].

-

Reactive Oxygen Species (ROS) Homeostasis: Abiotic stress leads to the overproduction of ROS, causing oxidative damage to cellular components. IAA has been shown to modulate the expression and activity of antioxidant enzymes, thereby mitigating oxidative stress[4]. It is plausible that 7-Me-IAA could share this protective function.

-

Hormonal Crosstalk: The plant's response to stress involves a complex interplay of various hormones. Auxin signaling is intricately connected with that of abscisic acid (ABA), cytokinins, and others to fine-tune developmental and physiological adaptations to stress[5][6]. The 7-methyl group could potentially alter the interaction of 7-Me-IAA with the signaling pathways of other stress hormones.

2.2. Potential Mechanisms in Biotic Stress Response

The role of auxin in plant-pathogen interactions is complex, acting as a double-edged sword. While some pathogens hijack auxin signaling to promote disease, plants also utilize auxin pathways to mount defense responses.

-

Plant Immune System Priming: The concept of "priming" involves pre-treating a plant with a chemical agent to induce a faster and stronger defense response upon subsequent pathogen attack. Indole derivatives are known to be involved in activating the plant's immune system[4]. 7-Me-IAA could potentially act as a priming agent, preparing the plant to better withstand biotic threats.

-

Regulation of Defense-Related Genes: Auxin signaling can influence the expression of pathogenesis-related (PR) genes and the production of secondary metabolites involved in plant defense. The specific structure of 7-Me-IAA might lead to a unique modulation of these defense pathways.

Part 3: A Methodological Blueprint for Investigating 7-Me-IAA in Plant Stress

To move from hypothesis to evidence-based understanding, rigorous experimental investigation is required. The following protocols, adapted from established methods for studying IAA, provide a roadmap for characterizing the role of 7-Me-IAA in plant stress responses.

3.1. Quantification of 7-Me-IAA in Plant Tissues

Accurate quantification of endogenous and exogenously applied 7-Me-IAA is crucial. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.

Experimental Protocol: Quantification of 7-Me-IAA by HPLC-MS/MS

-

Sample Preparation:

-

Harvest plant tissue (e.g., roots, leaves) and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder.

-

Extract the powder with an appropriate solvent, such as 80% methanol, at 4°C overnight.

-

Centrifuge the extract to pellet debris and collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Pass the supernatant through a C18 SPE cartridge to remove interfering compounds.

-

Elute the auxin-containing fraction with a suitable solvent.

-

-

HPLC-MS/MS Analysis:

-

Inject the purified sample into an HPLC system coupled to a tandem mass spectrometer.

-

Use a C18 reverse-phase column for separation.

-

Employ a gradient elution program with solvents such as water with 0.1% acetic acid and acetonitrile with 0.1% acetic acid.

-

Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of 7-Me-IAA and its fragments.

-

Quantify by comparing the peak area to a standard curve generated with known concentrations of pure 7-Me-IAA.

-

3.2. Assessing the Impact of 7-Me-IAA on Abiotic Stress Tolerance

Experimental Protocol: Drought Stress Assay

-

Plant Material and Growth Conditions:

-

Germinate and grow seedlings of a model plant (e.g., Arabidopsis thaliana) or a crop species on a suitable medium.

-

-

Treatment Application:

-

Apply 7-Me-IAA at various concentrations to the growth medium or as a foliar spray. Include a control group treated with a mock solution and a positive control group treated with IAA.

-

-

Drought Stress Induction:

-

Withhold watering for a specified period to induce drought stress.

-

-

Phenotypic and Physiological Analysis:

-

Measure survival rates, biomass accumulation, and root length.

-

Assess physiological parameters such as relative water content, stomatal conductance, and chlorophyll fluorescence.

-

Quantify markers of oxidative stress, such as malondialdehyde (MDA) content, and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase).

-

3.3. Investigating the Molecular Mechanisms: Signaling and Gene Expression

To understand how 7-Me-IAA exerts its effects, it is essential to study its influence on the canonical auxin signaling pathway and downstream gene expression.

Diagram: Canonical Auxin Signaling Pathway

Caption: The canonical auxin signaling pathway, likely engaged by 7-Me-IAA.

Experimental Protocol: Gene Expression Analysis by qRT-PCR

-

Treatment and Sampling:

-

Treat plants with 7-Me-IAA, IAA, or a mock solution, with or without stress induction.

-

Harvest tissues at various time points post-treatment.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the samples.

-

Synthesize complementary DNA (cDNA) from the RNA.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Perform qRT-PCR using primers specific for known auxin-responsive genes (e.g., members of the Aux/IAA, GH3, and SAUR families) and stress-responsive genes.

-

Use a housekeeping gene for normalization.

-

Analyze the relative changes in gene expression.

-

Part 4: Future Directions and Conclusion

The study of 7-methylindole-3-acetic acid in the context of plant stress response is a promising and largely unexplored field. Future research should focus on:

-

Comparative studies directly contrasting the effects of 7-Me-IAA and IAA on a range of plant species and under various stress conditions.

-

Molecular docking and binding assays to determine the affinity of 7-Me-IAA for the TIR1/AFB auxin receptors.

-

Transcriptomic and proteomic analyses to obtain a global view of the molecular changes induced by 7-Me-IAA under stress.

-

Field trials to assess the potential of 7-Me-IAA as a tool for enhancing crop resilience in agriculture.

References

-

Collins, D. J., & George, E. F. (1975). U.S. Patent No. 3,923,492. Washington, DC: U.S. Patent and Trademark Office. Link

-

Wikipedia. (2023). 7-Methylindole. Retrieved from [Link]

-

Zahir, A., et al. (2023). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science, 14, 1091065. Link

- Rekoslavskaya, N. I., et al. (2007). Structural studies on 5-(n-alkyl)-substituted derivatives of the plant hormone indole-3-acetic acid. Journal of Structural Chemistry, 48(4), 696-703.

- BenchChem. (n.d.). A Comparative Guide to Auxin Derivatives in Plant Growth Assays. Retrieved from [https://www.benchchem.com/product/b5336]

-

Li, S., et al. (2022). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. International Journal of Molecular Sciences, 23(17), 9828. Link

-

PubChem. (n.d.). 7-Methylindole. Retrieved from [Link]

-

Chen, Q., et al. (2022). Roles of Auxin in the Growth, Development, and Stress Tolerance of Horticultural Plants. Horticulturae, 8(9), 823. Link

-

Yang, Y., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology, 147(3), 1034-1045. Link

-

Kazan, K. (2024). Emerging roles of auxin in plant abiotic stress tolerance. Physiologia Plantarum, 176(1), e14138. Link

-

Stepanova, A. N., et al. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Proceedings of the National Academy of Sciences, 105(39), 15152-15157. Link

- Trinagaraju, K., et al. (2014). Synthesis, Characterization and Biological Activity of 3- Indole Acetic Acid. International Journal of Innovative Research in Science, Engineering and Technology, 3(3), 10416-10421.

-

Lee, S., et al. (2021). Molecular Mechanisms of Diverse Auxin Responses during Plant Growth and Development. International Journal of Molecular Sciences, 22(16), 8896. Link

- BenchChem. (n.d.). 3-Methylindole (Skatole). Retrieved from [https://www.benchchem.com/product/b1016]

-

Karcz, W., & Burdach, Z. (2002). A comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments. Journal of Experimental Botany, 53(371), 1089-1098. Link

-

Li, M., et al. (2023). Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses. International Journal of Molecular Sciences, 24(13), 10589. Link

-

Wikipedia. (2023). Skatole. Retrieved from [Link]

- Krutz, L. J., et al. (2003). Effect of grasses on herbicide fate in the soil column: Infiltration of runoff, movement, and degradation. Environmental Toxicology and Chemistry, 22(1), 175-181.

- D'Archangelo, M. M., et al. (2015). Effect of Aminocyclopyrachlor on Seedling Grasses. Invasive Plant Science and Management, 8(3), 295-303.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. US3923492A - Regulating plant growth with 7-methylindole - Google Patents [patents.google.com]

- 3. A comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of indole derivative in the growth of plants: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Roles of Auxin in the Growth, Development, and Stress Tolerance of Horticultural Plants - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Beyond the Core Auxin - The Regulatory Role of Methylation

An In-Depth Technical Guide to the Biosynthesis of Methylated Indole-3-Acetic Acids

Indole-3-acetic acid (IAA) is the principal auxin in most plants, a master regulator orchestrating a vast array of developmental processes from embryogenesis to senescence.[1][2] The cellular concentration of active IAA is not merely a function of its de novo synthesis and degradation; it is exquisitely controlled through a dynamic system of modification and conjugation.[3][4][5] Among these modifications, methylation represents a critical regulatory hub, creating derivatives with unique chemical properties and biological activities.

This guide provides a technical deep-dive into the biosynthetic pathways of two major classes of methylated auxins: methyl indole-3-acetate (MeIAA) , a reversibly inactivated form of IAA, and 4-chloroindole-3-acetic acid (4-Cl-IAA) , a highly potent, naturally occurring chlorinated auxin. We will explore the enzymatic machinery, precursor molecules, and the physiological significance of these pathways, offering field-proven insights for researchers in plant biology and drug development.

Part 1: The MeIAA Cycle - A Dynamic Equilibrium for Auxin Homeostasis

The methylation of the carboxyl group of IAA to form methyl indole-3-acetate (MeIAA) is a key mechanism for temporarily storing and inactivating auxin.[1][6] This conversion is not a terminal fate but part of a dynamic cycle that allows the plant to rapidly modulate free IAA levels in specific tissues.

The Forward Reaction: IAA Methylation

The esterification of IAA is catalyzed by IAA CARBOXYL METHYLTRANSFERASE (IAMT) enzymes.[4][7] In the model organism Arabidopsis thaliana, IAMT1 is the primary enzyme responsible for this conversion.[3][4]

-

Enzyme: IAMT1, a member of the SABATH family of methyltransferases.[6]

-

Substrates: Indole-3-acetic acid (IAA) and a methyl donor, typically S-adenosyl-L-methionine (SAM).

-

Product: Methyl indole-3-acetate (MeIAA).[7]

The causality behind this step is rooted in chemical principles. The conversion of the polar, charged carboxyl group of IAA into a nonpolar methyl ester fundamentally alters the molecule's properties.[3] MeIAA is more lipophilic, which may facilitate its movement across cellular membranes without the need for active transporters, though its primary role is considered to be an inactive storage form.[3][8] Overexpression of IAMT1 leads to phenotypes consistent with reduced auxin activity, such as hyponastic (upward-curling) leaves and defects in root gravitropism, directly demonstrating its role in sequestering active IAA.[3][9]

The Reverse Reaction: MeIAA Hydrolysis

For the stored auxin to become active again, MeIAA must be hydrolyzed back to IAA. This reaction is catalyzed by a family of carboxylesterases. In Arabidopsis, several members of the AtMES family have been shown to hydrolyze MeIAA in vitro.[1]

-

Enzymes: AtMES esterase family members (e.g., AtMES17).[1][8]

-

Substrate: Methyl indole-3-acetate (MeIAA).

-

Product: Indole-3-acetic acid (IAA).

This reversibility is crucial. It allows for the rapid release of free IAA in response to developmental or environmental cues, providing a faster mechanism for increasing local auxin concentration than de novo synthesis.[1][8] The spatial and temporal expression patterns of IAMT and MES genes are therefore critical in establishing precise auxin gradients required for processes like differential growth.[3][10]

Visualizing the MeIAA Homeostatic Cycle

The interplay between IAMT1 and MES esterases forms a tightly regulated cycle to maintain auxin homeostasis.

Caption: The MeIAA cycle for auxin homeostasis.

Part 2: The 4-Chloro-IAA Pathway - A Specialized High-Potency Auxin

Found predominantly in the reproductive structures of certain legumes like peas (Pisum sativum) and broad beans, 4-chloroindole-3-acetic acid (4-Cl-IAA) is a naturally halogenated auxin with significantly higher potency than IAA in some bioassays.[11][12][13] Its biosynthesis does not involve the direct modification of IAA but rather occurs via a parallel pathway that begins with a chlorinated precursor.[11][14]

The Divergence Point: Chlorination of Tryptophan

The key distinction in the 4-Cl-IAA pathway is an early, committed step: the chlorination of the tryptophan precursor.

-

Precursor: Tryptophan (Trp).

-

Enzyme: A yet-to-be-fully-characterized chlorinase.

This initial chlorination event dictates the final product. The downstream enzymatic machinery recognizes and processes 4-Cl-Trp in a manner analogous to how it processes standard tryptophan.[11]

A Parallel Indole-3-Pyruvic Acid (IPyA) Pathway

Following the formation of 4-Cl-Trp, the synthesis of 4-Cl-IAA mirrors the primary IPyA pathway of auxin biosynthesis.[11][14][15]

-

Transamination: 4-Cl-Trp is converted to 4-chloroindole-3-pyruvic acid (4-Cl-IPyA). This reaction is catalyzed by aminotransferases. In pea, the enzymes TRYPTOPHAN AMINOTRANSFERASE RELATED1 (PsTAR1) and PsTAR2 have been shown to efficiently catalyze this step.[11][15]

-

Decarboxylation: 4-Cl-IPyA is then converted to 4-chloroindole-3-acetaldehyde.

-

Oxidation: Finally, 4-chloroindole-3-acetaldehyde is oxidized to produce the active hormone, 4-Cl-IAA.

It is critical to note that IAA and 4-Cl-IAA are synthesized via these parallel pathways simultaneously within the same tissues, with the relative levels of each determined by the availability of Trp versus 4-Cl-Trp.[11][15]

Visualizing the Parallel Biosynthesis of IAA and 4-Cl-IAA

This diagram illustrates the parallel nature of the two pathways, diverging from the initial precursor.

Caption: Parallel pathways for IAA and 4-Cl-IAA biosynthesis.

Part 3: Experimental Protocols and Data Analysis

A core tenet of scientific integrity is reproducible methodology. The following protocols are designed as self-validating systems for the analysis of methylated auxins.

Protocol: Quantification of Methylated IAAs in Plant Tissue by LC-MS

This protocol provides a robust workflow for the simultaneous extraction and quantification of IAA, MeIAA, and 4-Cl-IAA from plant tissues, such as pea seeds or Arabidopsis leaves. The use of stable isotope-labeled internal standards is critical for accurate quantification.[16][17]

1. Tissue Harvesting & Homogenization: a. Harvest 25-50 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Add a pre-weighed amount of a stable isotope-labeled internal standard mixture (e.g., [¹³C₆]IAA, D5-MeIAA, ¹³C₆-4-Cl-IAA). The precise amount should be chosen to be comparable to the expected endogenous levels. c. Homogenize the tissue in an appropriate extraction buffer (e.g., 80% methanol) using a bead beater or mortar and pestle.

2. Extraction: a. Incubate the homogenate at 4°C for at least 1 hour with gentle shaking. b. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. c. Carefully collect the supernatant, which contains the auxins.

3. Solid-Phase Extraction (SPE) Purification: a. Condition a mixed-mode SPE cartridge (e.g., a polymeric reversed-phase with anion exchange) according to the manufacturer's instructions. b. Load the supernatant onto the conditioned cartridge. c. Wash the cartridge with a weak solvent (e.g., 5% acetonitrile) to remove interfering polar compounds. d. Elute the auxins with an appropriate elution solvent (e.g., 80% acetonitrile with 0.5% acetic acid).[17]

4. Analysis by LC-MS/MS: a. Reduce the eluate volume under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the sample in a small volume of the initial mobile phase (e.g., 10% acetonitrile). c. Inject the sample onto a reverse-phase C18 column connected to a triple quadrupole mass spectrometer. d. Use Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.

5. Data Analysis: a. Calculate the peak area ratio of the endogenous analyte to its stable isotope-labeled internal standard. b. Quantify the amount of endogenous auxin by comparing this ratio to a standard curve generated with known amounts of unlabeled standards and a fixed amount of the internal standard.[16]

Visualizing the Analytical Workflow

Caption: High-throughput auxin quantification workflow.

Quantitative Data Summary

The biological activity of methylated auxins can differ significantly from that of IAA. The following table summarizes relative activities observed in common bioassays.

| Compound | Avena Coleoptile Elongation[12] | Chinese Cabbage Hypocotyl Inhibition[12] | Adventitious Root Formation[12] | Primary Root Elongation Inhibition[18] |

| Indole-3-Acetic Acid (IAA) | Standard | Standard | Standard | Standard |

| Methyl-IAA (MeIAA) | N/A | N/A | Stronger than IAA | Weaker than IAA |

| 4-Chloro-IAA (4-Cl-IAA) | Stronger than IAA | Stronger than IAA | Stronger than IAA | N/A |

Conclusion and Future Directions

The methylation and chlorination of indole-3-acetic acid are not mere biochemical curiosities but represent sophisticated layers of metabolic control that fine-tune auxin activity in specific tissues and developmental contexts. The MeIAA cycle provides a mechanism for rapid, reversible inactivation, crucial for establishing dynamic auxin gradients. The 4-Cl-IAA pathway, found in select species, produces a super-potent auxin for specialized functions, particularly in reproduction.

For researchers and drug development professionals, understanding these pathways offers new targets for manipulating plant growth and development. Modulating the activity of IAMT or MES enzymes could provide novel strategies for altering crop architecture or stress responses. Furthermore, the high potency of 4-Cl-IAA and its esters suggests potential applications as specialized agrochemicals.[12] Future research will undoubtedly focus on identifying the upstream chlorinases in the 4-Cl-IAA pathway and further elucidating the transport and signaling mechanisms of these modified auxins.

References

-

Tivendale, N. D., et al. (2012). Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid. Plant Physiology. [Link]

-

Abbas, M., et al. (2018). Auxin methylation is required for differential growth in Arabidopsis. Proceedings of the National Academy of Sciences. [Link]

-

Narasimhan, K., et al. (1991). Biosynthesis of Indole-3-Acetic Acid by the Pine Ectomycorrhizal Fungus Pisolithus tinctorius. Applied and Environmental Microbiology. [Link]

-

Tivendale, N. D., et al. (2012). A mutation affecting the synthesis of 4-chloroindole-3-acetic acid. Plant Signaling & Behavior. [Link]

-

Tivendale, N. D., et al. (2012). Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. Plant Physiology. [Link]

-

Qin, G., et al. (2005). An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development. The Plant Cell. [Link]

-

Li, L., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology. [Link]

-

Qin, G., et al. (2005). An indole-3-acetic acid carboxyl methyltransferase regulates Arabidopsis leaf development. The Plant Cell. [Link]

-

Katayama, M., et al. (1987). Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters. Agricultural and Biological Chemistry. [Link]

-

Pérez-Alonso, M. M., et al. (2021). Reduction of indole-3-acetic acid methyltransferase activity compensates for high-temperature male sterility in Arabidopsis. Plant, Cell & Environment. [Link]

-

Wikipedia contributors. (2023). 4-Chloroindole-3-acetic acid. Wikipedia. [Link]

-

Westfall, C. S., et al. (2016). The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis. Journal of Experimental Botany. [Link]

-

Qin, G., et al. (2005). An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development. ResearchGate. [Link]

-

Li, L., et al. (2008). The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis. Planta. [Link]

-

Staswick, P. E., et al. (2005). Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid. The Plant Cell. [Link]

-

Zhao, Y. (2010). Auxin biosynthesis and its role in plant development. Annual Review of Plant Biology. [Link]

-

Ivanova, E. G., et al. (2001). Aerobic Methylobacteria Are Capable of Synthesizing Auxins. ResearchGate. [Link]

-

Yang, Y., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology. [Link]

-

Cohen, J. D. (2019). Metabolic regulation of the plant hormone indole-3-acetic acid. ResearchGate. [Link]

-

Wikipedia contributors. (2024). Indole-3-acetic acid. Wikipedia. [Link]

-

Barkawi, L. S., et al. (2010). A high-throughput method for the quantitative analysis of auxins. Nature Protocols. [Link]

-

Porfírio, S., et al. (2016). Current analytical methods for plant auxin quantification - A review. ResearchGate. [Link]

-

Matilla, M. A. (2023). The emerging role of auxins as bacterial signal molecules: Potential biotechnological applications. Microbial Biotechnology. [Link]

-

Liu, X., et al. (2022). Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana. PLOS ONE. [Link]

-

Porfírio, S., et al. (2016). Current analytical methods for plant auxin quantification - A review. NOVA Research Portal. [Link]

Sources

- 1. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 3. An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An indole-3-acetic acid carboxyl methyltransferase regulates Arabidopsis leaf development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Auxin biosynthesis and its role in plant development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Reduction of indole‐3‐acetic acid methyltransferase activity compensates for high‐temperature male sterility in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Auxin methylation is required for differential growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Chloroindole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana | PLOS One [journals.plos.org]

- 18. The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Receptor Binding Affinity of 7-Methylindole-3-Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the receptor binding affinity of 7-methylindole-3-acetic acid (7-me-IAA), a synthetic auxin analog. While direct quantitative binding data for 7-me-IAA is not extensively available in public literature, this document outlines the foundational principles of auxin perception and provides detailed, field-proven methodologies for its characterization. The primary auxin co-receptor system, comprising the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, is elucidated as the principal target for assessing binding affinity. This guide furnishes researchers with the necessary protocols for robust in vitro binding assays, including radioligand binding and Surface Plasmon Resonance (SPR), enabling the precise determination of key binding parameters for 7-me-IAA and other auxin analogs.

The Auxin Co-Receptor System: A Primer

The perception of auxin, the master regulator of plant growth and development, is orchestrated by a sophisticated co-receptor system. This system is composed of two key protein families: the TIR1/AFB F-box proteins and the Aux/IAA transcriptional repressors.[1][2] Auxin acts as a "molecular glue," stabilizing the interaction between these two components.[2][3] This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome, thereby de-repressing Auxin Response Factor (ARF) transcription factors and initiating auxin-responsive gene expression.[1][4][5]

The TIR1/AFB family in the model plant Arabidopsis thaliana consists of six members (TIR1 and AFB1-AFB5), while the Aux/IAA family is comprised of 29 members.[6] The combinatorial interactions between different TIR1/AFB and Aux/IAA proteins create a multitude of co-receptor complexes, each potentially exhibiting a unique binding affinity for various auxinic compounds.[6] This diversity in receptor composition is thought to contribute to the wide range of physiological responses elicited by auxin.[6]

Understanding the binding affinity of a synthetic auxin like 7-methylindole-3-acetic acid to these various co-receptor complexes is paramount for predicting its biological activity and for the rational design of novel plant growth regulators or herbicides.

Methodologies for Determining Receptor Binding Affinity

Two primary in vitro techniques have proven to be robust and reliable for quantifying the binding affinity of auxins to their receptors: Radioligand Binding Assays and Surface Plasmon Resonance (SPR).

Radioligand Binding Assays

Radioligand binding assays are a classic and highly sensitive method for studying ligand-receptor interactions.[7] These assays typically involve incubating a receptor preparation with a radiolabeled ligand. By measuring the amount of bound radioactivity, one can determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd), a measure of binding affinity.[8]